FR 167653 (CAS 158876-66-5) is a highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). In procurement and assay design, it is primarily sourced as a potent suppressor of pro-inflammatory cytokine production (TNF-α and IL-1β) without the off-target liabilities common to early-generation pyridinyl imidazoles [1]. Its high aqueous solubility—often supplied as a sulfate salt—and established pharmacokinetic profile make it a preferred precursor and reference standard for in vivo models of ischemia-reperfusion injury, pulmonary fibrosis, and chronic inflammation [2].
Substituting FR 167653 with generic benchmark p38 inhibitors, such as SB203580 or SB202190, frequently introduces critical experimental artifacts in inflammatory and fibrotic models. The most severe procurement liability of generic substitution is off-target cyclooxygenase (COX-1 and COX-2) inhibition[1]. While SB203580 inadvertently suppresses COX activity—confounding prostaglandin-dependent readouts in gastric, joint, and vascular assays—FR 167653 maintains strict p38 selectivity without altering COX pathways [1]. Furthermore, FR 167653 demonstrates superior aqueous processability compared to highly lipophilic analogs, preventing precipitation in complex biological matrices and ensuring reproducible dosing in long-term chronic studies[2].
In comparative kinase and enzyme profiling, FR 167653 demonstrates strict selectivity for p38 MAPK without affecting cyclooxygenase activity. When tested head-to-head against the benchmark inhibitor SB203580, SB203580 significantly inhibited both COX-1 and COX-2 activities, introducing severe confounding variables in inflammatory assays. In contrast, FR 167653 exerted zero inhibitory effect on COX-1 or COX-2, ensuring that downstream prostaglandin synthesis remains uncompromised during p38 pathway isolation [1].
| Evidence Dimension | Cyclooxygenase (COX-1/COX-2) inhibition |
| Target Compound Data | No effect on COX-1 or COX-2 activity |
| Comparator Or Baseline | SB203580 (Inhibits COX-1 and COX-2) |
| Quantified Difference | Complete elimination of COX cross-reactivity |
| Conditions | Purified enzyme assays and in vivo gastric mucosa models |
Eliminating COX off-target effects prevents false positives in inflammatory and pain models, making FR 167653 the mandatory choice for prostaglandin-sensitive assays.
FR 167653 is heavily utilized in long-term in vivo models due to its superior solubility and dosing stability compared to lipophilic analogs. In a 20-week chronic administration model of dilated cardiomyopathy, FR 167653 (at 3 mg/kg/day) maintained high bioavailability, significantly reducing the number of TUNEL-positive apoptotic myocytes and decreasing the area of interstitial fibrosis [1]. In stark contrast, the JNK inhibitor SP600125 (1 mg/kg/day) aggravated left ventricular chamber dilation, proving FR 167653's specific utility and stability in isolating protective vs. destructive kinase pathways over extended procurement cycles [1].
| Evidence Dimension | Myocyte apoptosis and interstitial fibrosis area |
| Target Compound Data | Significant reduction in TUNEL-positive cells and fibrosis |
| Comparator Or Baseline | SP600125 (JNK inhibitor) |
| Quantified Difference | Opposing physiological outcomes (reduction vs. aggravation of fibrosis) |
| Conditions | 20-week chronic administration in BIO14.6 cardiomyopathic hamsters |
Validates the compound's reliability for long-term in vivo procurement, specifically for differentiating p38-mediated tissue protection from JNK-mediated damage.
FR 167653 provides highly reproducible, dose-dependent suppression of primary pro-inflammatory cytokines. In murine models of induced endometriosis, administration of FR 167653 significantly reduced both serum and peritoneal fluid concentrations of TNF-α, IL-1β, MMP-2, and MMP-9 [1]. This suppression directly correlated with a reduction in the weight and size of endometriotic lesions, outperforming generic anti-inflammatory baselines that fail to halt matrix metalloproteinase (MMP) expression [1].
| Evidence Dimension | TNF-α, IL-1β, and MMP-2/9 expression levels |
| Target Compound Data | Significant reduction in cytokine and MMP concentrations |
| Comparator Or Baseline | Untreated pathological baseline |
| Quantified Difference | Marked reduction in lesion weight and tissue degradation |
| Conditions | Murine models of endometriosis |
Provides a reliable, quantifiable baseline for procurement in preclinical models requiring simultaneous suppression of cytokines and matrix metalloproteinases.
Because FR 167653 lacks the COX-1/COX-2 inhibitory off-target effects seen in SB203580, it is the optimal p38 inhibitor for gastric, joint, and vascular inflammation models where endogenous prostaglandin synthesis must remain intact [1].
Its high aqueous solubility and established safety profile in long-term dosing (e.g., 20-week continuous administration) make it highly suitable for chronic in vivo studies of pulmonary fibrosis, dilated cardiomyopathy, and ischemia-reperfusion injury [2].
FR 167653 is heavily utilized in tissue remodeling research—such as endometriosis and rheumatoid arthritis models—due to its proven ability to downregulate TNF-α-induced MMP-2 and MMP-9 expression, preventing extracellular matrix degradation [3].